molecular formula C14H17N3O2 B2389706 tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate CAS No. 1864014-56-1

tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate

Cat. No.: B2389706
CAS No.: 1864014-56-1
M. Wt: 259.309
InChI Key: IDSFPQBRGFSBLE-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.31 g/mol . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a tert-butyl carbamate group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate typically involves the reaction of 1-phenyl-1H-imidazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction results in the formation of amines .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The tert-butyl carbamate group can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1-phenyl-1H-imidazol-4-yl)carbamate
  • tert-Butyl N-(1-phenyl-1H-imidazol-2-yl)carbamate
  • tert-Butyl N-(1-phenyl-1H-imidazol-3-yl)carbamate

Uniqueness

tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

tert-butyl N-(3-phenylimidazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)16-12-9-15-10-17(12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSFPQBRGFSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864014-56-1
Record name tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
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